N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide
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Overview
Description
N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound features a phenothiazine core, which is known for its diverse biological activities, and a morpholine moiety, which enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide typically involves the reaction of phenothiazine derivatives with morpholine under specific conditions. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carboxamide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an antipsychotic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide involves its interaction with specific molecular targets and pathways. The phenothiazine core is known to interact with dopamine receptors, which may explain its antipsychotic effects. Additionally, the morpholine moiety can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antihistamine and antiemetic effects.
Thioridazine: Used as an antipsychotic agent.
Uniqueness
N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide stands out due to its unique combination of a phenothiazine core and a morpholine moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
432514-37-9 |
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Molecular Formula |
C19H21N3O2S |
Molecular Weight |
355.5 |
Purity |
95 |
Origin of Product |
United States |
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